

stability of (+)-PD 128907 hydrochloride at room temperature

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Compound of Interest

Compound Name: (+)-PD 128907 hydrochloride

Cat. No.: B609867

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Technical Support Center: (+)-PD 128907 Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability and use of **(+)-PD 128907 hydrochloride**.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **(+)-PD 128907 hydrochloride**?

A1: For long-term stability, **(+)-PD 128907 hydrochloride** as a solid powder should be stored at 4°C and kept sealed away from moisture.^[1] Some suppliers recommend storage at -20°C for up to three years.^[2] Once dissolved in a solvent, stock solutions should be stored at -20°C for up to one month or -80°C for up to six months, in a sealed container to prevent moisture absorption.^[1]

Q2: Can I store **(+)-PD 128907 hydrochloride** at room temperature?

A2: While **(+)-PD 128907 hydrochloride** may be shipped at room temperature in the continental US, indicating short-term stability, prolonged storage at room temperature is not recommended.^{[1][3]} For optimal product performance and to avoid potential degradation, it is

crucial to adhere to the recommended storage conditions of 4°C or -20°C for the solid compound.

Q3: How long is **(+)-PD 128907 hydrochloride** stable in solution?

A3: The stability of **(+)-PD 128907 hydrochloride** in solution depends on the solvent and storage temperature. In a suitable solvent, it is stable for up to one month when stored at -20°C and for up to six months when stored at -80°C.^[1] It is important to use freshly opened, anhydrous solvents, especially DMSO, as its hygroscopic nature can impact the solubility and stability of the product.^{[1][4]}

Q4: What is the mechanism of action of **(+)-PD 128907 hydrochloride**?

A4: **(+)-PD 128907 hydrochloride** is a potent and selective dopamine D3 receptor agonist.^[4]^[5] It also shows high affinity for the D2 receptor, but with significantly lower affinity for D4 receptors.^{[3][4]} Its primary action is to activate D2 and D3 autoreceptors, which inhibits dopamine synthesis and release.^{[4][6]}

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Inconsistent or unexpected experimental results.	Degradation of the compound due to improper storage.	Ensure the solid compound is stored at 4°C or -20°C and solutions are stored at -20°C or -80°C. Use a fresh vial of the compound if degradation is suspected.
Precipitation of the compound in solution.	If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. [1] Always ensure the solution is clear before use.	
Difficulty dissolving the compound.	Use of improper solvent or low-quality solvent.	Refer to the solubility data table below. Use high-purity, anhydrous solvents. For DMSO, use a freshly opened bottle as it is hygroscopic. [1] [4] Sonication can also be used to facilitate dissolution. [2]
Incorrect pH of the aqueous solution.	Check the pH of your buffer. (+)-PD 128907 hydrochloride is soluble in water and PBS (pH 7.2). [3]	
Low bioavailability in in vivo experiments.	Poor formulation.	Consider using a formulation known to improve solubility and bioavailability, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. [1] [2]

Quantitative Data

Solubility Data

Solvent	Concentration	Reference
DMSO	≥ 20.83 mg/mL (72.89 mM)	[1]
DMSO	150 mg/mL (524.9 mM)	[2]
DMSO	15 mg/ml	[3]
DMSO	12 mg/mL (41.99 mM)	[4]
Water	16.67 mg/mL (58.33 mM)	[1]
Water	10 mM	
PBS (pH 7.2)	0.5 mg/ml	[3]
DMF	10 mg/ml	[3]
Ethanol	Slightly soluble	[3]

Receptor Binding Affinity (Ki)

Receptor	Human	Rat	Reference
D3	1.7 nM	0.84 nM	[1]
D2	179 nM	770 nM	[1]
D3	1 nM	-	[3]
D2	1.2 μM	-	[3]
D4	7 μM	-	[3]

Experimental Protocols

Protocol for Preparing a Stock Solution in DMSO

- Equilibrate the vial of **(+)-PD 128907 hydrochloride** to room temperature before opening.
- Use a freshly opened, anhydrous bottle of DMSO to minimize moisture content.[4]

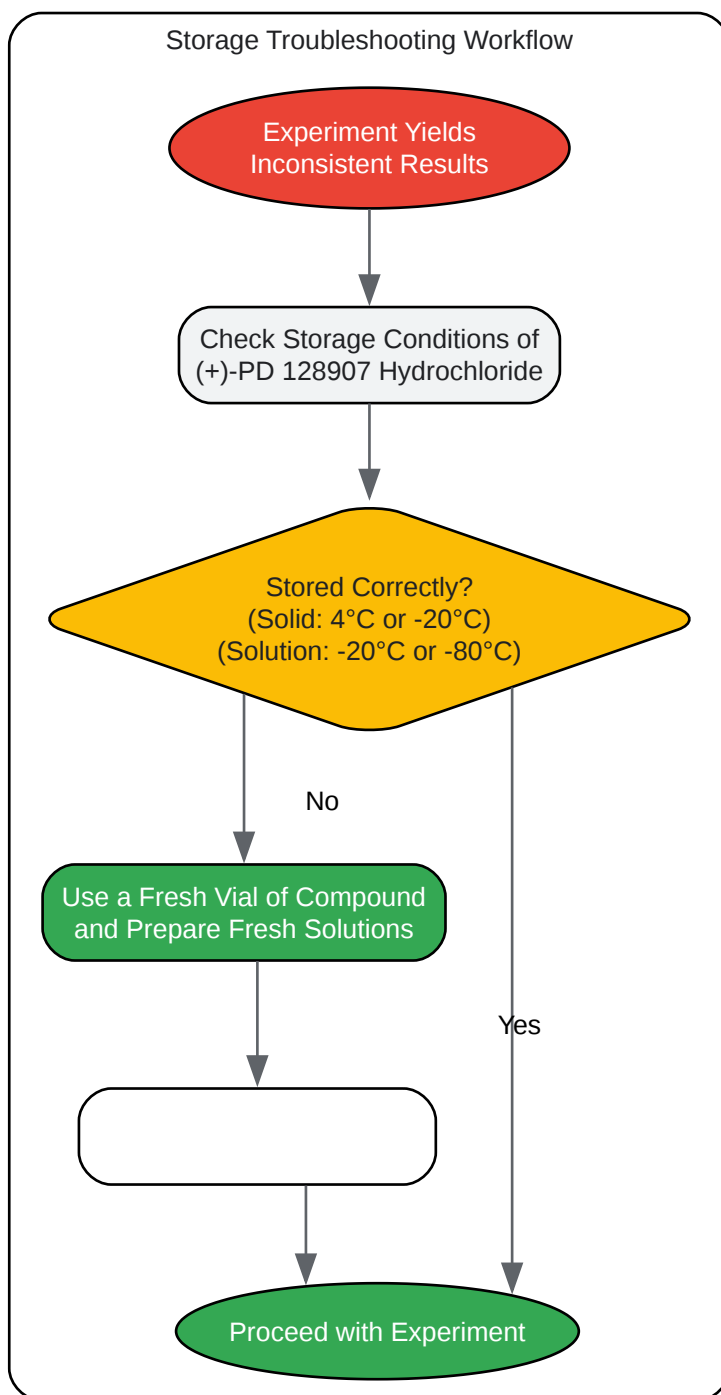
- Add the desired volume of DMSO to the vial to achieve the target concentration (e.g., for a 10 mM stock solution, add 349.9 μ L of DMSO to 1 mg of the compound).
- If necessary, use an ultrasonic bath to ensure complete dissolution.^[1]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for up to one month or at -80°C for up to six months.^[1]

Protocol for In Vivo Formulation

This protocol is for preparing a solution suitable for intraperitoneal (i.p.) injection in animal models.

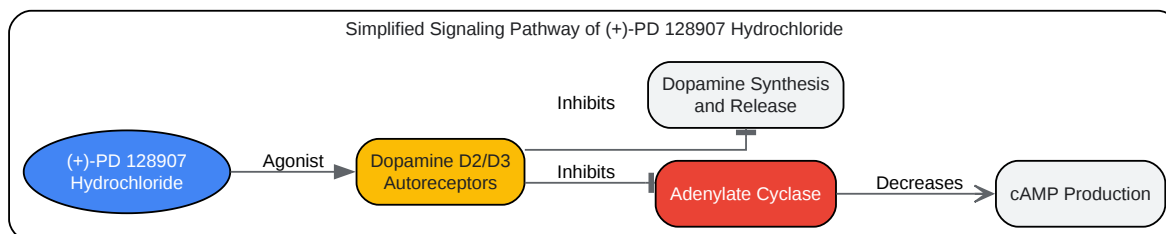
- Prepare a stock solution of **(+)-PD 128907 hydrochloride** in DMSO (e.g., 20.8 mg/mL).^[1]
- In a sterile tube, add the following solvents sequentially:
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline
- Add 10% of the DMSO stock solution to the vehicle mixture.
- Vortex the solution until it is clear and homogenous. Sonication can be used if necessary to aid dissolution.^[2]
- This formulation yields a solution with a concentration of at least 2.08 mg/mL.^[1]

Visualizations



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Caption: Troubleshooting workflow for inconsistent experimental results.



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Caption: Agonistic action of (+)-PD 128907 on D2/D3 autoreceptors.

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